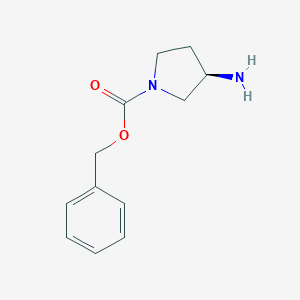

benzyl (3R)-3-aminopyrrolidine-1-carboxylate

説明

特性

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJNSKAXZNWMQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-73-6 | |

| Record name | Phenylmethyl (3R)-3-amino-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

benzyl (3R)-3-aminopyrrolidine-1-carboxylate CAS number

An In-depth Technical Guide to Benzyl (3R)-3-aminopyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure and the stereospecific presentation of a primary amine make it a valuable scaffold for introducing key pharmacophoric elements. This guide provides a comprehensive overview of this compound, including its precise chemical identity, stereoselective synthesis, applications in drug discovery, analytical quality control methodologies, and essential safety protocols. The strategic focus is on the causality behind experimental choices, providing field-proven insights for professionals engaged in the design and synthesis of novel therapeutics. The pyrrolidine ring is a versatile scaffold in drug design, offering a three-dimensional structure that can effectively explore pharmacological space[1]. This particular derivative, protected with a benzyloxycarbonyl (Cbz) group and featuring a chiral amine at the (R) position, serves as a crucial intermediate for creating complex molecules with specific stereochemical requirements, which is critical for selective target engagement.

Chemical Identity and Physicochemical Properties

Precise identification of chemical entities is paramount in research and development. This compound is defined by its specific enantiomeric configuration and the presence of a Cbz protecting group on the pyrrolidine nitrogen.

Structure:

-

IUPAC Name: this compound

-

Common Synonyms: (R)-1-Cbz-3-aminopyrrolidine, (R)-3-Amino-1-(benzyloxycarbonyl)pyrrolidine, 1-N-CBZ-3-(R)-aminopyrrolidine

CAS Number: It is critical to note that CAS numbers can vary for different forms of a compound (e.g., free base vs. salt, racemate vs. enantiomer). While the racemic mixture, Benzyl 3-aminopyrrolidine-1-carboxylate, is commonly listed with CAS Number 185057-50-5 [2][3], the specific (3R)-enantiomer is a more specialized reagent. Researchers should always verify the CAS number with the specific supplier documentation. For context, a related but structurally different compound, (3R)-(-)-1-Benzyl-3-aminopyrrolidine (lacking the carboxylate function), has the CAS number 114715-39-8[4].

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Appearance | Typically a pale yellow oil or solid | [5] |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, Ethyl Acetate) | [6] |

| Chirality | (R)-enantiomer | N/A |

Strategic Importance in Medicinal Chemistry

The 3-aminopyrrolidine scaffold is a privileged structure in modern drug discovery. Its value stems from several key features:

-

Stereochemical Control: The (3R) configuration provides a fixed, three-dimensional vector for the amine substituent. This is crucial for enantioselective interactions with biological targets like enzymes and receptors, where stereochemistry dictates binding affinity and functional activity[1].

-

Scaffold Rigidity: The five-membered ring structure is conformationally more constrained than an acyclic chain, reducing the entropic penalty upon binding to a target and often leading to higher potency.

-

Vector for Derivatization: The primary amine serves as a versatile synthetic handle for introducing a wide array of functional groups and building blocks through reactions like amidation, reductive amination, and sulfonylation, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Improved Physicochemical Properties: The pyrrolidine core can enhance properties like aqueous solubility and metabolic stability compared to more lipophilic or aromatic systems.

This building block is utilized in the synthesis of numerous drug candidates, including potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), where the chiral pyrrolidine core is essential for activity[7].

Enantioselective Synthesis: A Validated Protocol

Achieving high enantiomeric purity is the most critical challenge in the synthesis of this compound. A common and robust strategy involves a chiral pool approach starting from a readily available chiral precursor, followed by a nucleophilic substitution that proceeds with inversion of stereochemistry. The following protocol is adapted from established methodologies[5].

Workflow Overview: The synthesis proceeds via a two-step sequence from (S)-3-hydroxypyrrolidine. The hydroxyl group is first activated by converting it to a good leaving group (mesylate). Subsequently, displacement with an amine source (ammonia) occurs via an Sₙ2 reaction, which inverts the stereocenter from (S) to the desired (R) configuration.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate [5]

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride in water and cool the solution to 0-5 °C in an ice bath.

-

Adjust the pH to approximately 10 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

-

While maintaining the temperature and pH (between 9.5 and 11.5), add benzyl chloroformate dropwise over 30 minutes. The causality here is critical: maintaining a basic pH ensures the pyrrolidine nitrogen is deprotonated and nucleophilic, while the low temperature controls the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature overnight (approx. 16 hours) to ensure complete Cbz protection.

-

Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic phases with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the desired intermediate as a liquid.

Part B: Synthesis of Benzyl (S)-3-(methanesulfonyloxy)pyrrolidine-1-carboxylate [5]

-

Dissolve the purified benzyl (S)-3-hydroxypyrrolidine-1-carboxylate and triethylamine (a non-nucleophilic base) in ethyl acetate and cool to 0-5 °C under an inert atmosphere (e.g., argon).

-

Add a solution of methanesulfonyl chloride (MsCl) in ethyl acetate dropwise. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the reaction.

-

Stir the reaction at room temperature for 2 hours and then let it stand for 16 hours to ensure the complete formation of the mesylate. The mesylate is an excellent leaving group, which is essential for the subsequent Sₙ2 reaction.

-

Quench the reaction by adding water, stir, and separate the organic phase. Wash, dry, and concentrate to obtain the mesylated intermediate.

Part C: Synthesis of this compound [5]

-

Place the mesylated intermediate in a high-pressure autoclave.

-

Cool the vessel and introduce liquid ammonia.

-

Heat the sealed autoclave to a high temperature (e.g., 150°C). The high pressure and temperature are necessary to facilitate the nucleophilic attack of ammonia on the sterically hindered secondary carbon.

-

This reaction proceeds via an Sₙ2 mechanism, where the ammonia attacks the carbon bearing the mesylate from the opposite face, resulting in a complete inversion of stereochemistry from (S) to (R).

-

After cooling, dissolve the residue in a solvent like methylene chloride, filter any solids, and concentrate the filtrate.

-

The resulting crude product can be purified by chromatography to yield the final product with high enantiomeric excess (e.e. >97%)[5].

Analytical and Quality Control Protocols

Ensuring the chemical identity, purity, and enantiomeric excess of the final compound is a non-negotiable aspect of its use in drug development. A multi-step analytical workflow is required.

Caption: Quality control workflow for chiral building block validation.

1. Structural Verification:

-

¹H and ¹³C NMR: To confirm the molecular structure and absence of process-related impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

2. Purity Assessment (Reverse-Phase HPLC):

-

Purpose: To determine the chemical purity of the compound (typically expressed as a percentage area).

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

3. Enantiomeric Purity (Chiral HPLC): This is the most critical self-validating step for this chiral compound. The goal is to separate and quantify the desired (R)-enantiomer from the undesired (S)-enantiomer.

-

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times[8][9]. The three-point interaction model is a guiding principle where at least three simultaneous interactions between the analyte and the CSP are needed for separation, with at least one being stereoselective[9].

-

Example Protocol:

-

Chiral Stationary Phase: Select a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating N-protected amino compounds[8].

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The (R) and (S) enantiomers will appear as two distinct peaks.

-

Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100%

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for related aminopyrrolidine derivatives apply.

-

Hazard Identification: Compounds in this class may cause skin irritation, serious eye irritation, and respiratory tract irritation[10][11]. Some related compounds are classified as causing severe skin burns and eye damage[4].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[10][11].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat[10][11].

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If handling large quantities or generating aerosols, a respirator may be necessary[10][11].

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents[11][12].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10][12].

References

-

PubChem. (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

- Google Patents.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

ChemBK. This compound. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BENZYL 3-AMINOPYRROLIDINE-1-CARBOXYLATE | VSNCHEM [vsnchem.com]

- 3. 185057-50-5|Benzyl 3-aminopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chembk.com [chembk.com]

- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

benzyl (3R)-3-aminopyrrolidine-1-carboxylate molecular weight

An In-depth Technical Guide to Benzyl (3R)-3-aminopyrrolidine-1-carboxylate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data presentation to offer field-proven insights into its synthesis, analytical validation, and critical role in medicinal chemistry, emphasizing the causality behind key methodological choices.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a protected pyrrolidine ring. The benzyl carbamate (Cbz or Z) group serves as a crucial protecting group for the ring nitrogen, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic modifications. The stereocenter at the 3-position (R-configuration) and the primary amine at this position make it a valuable chiral synthon for introducing the 3-aminopyrrolidine motif into complex target molecules.

Its utility is often realized in both its free base form and as a more stable, crystalline hydrochloride salt. Understanding the properties of both is essential for experimental design.

Data Presentation: Physicochemical Properties

| Property | This compound (Free Base) | This compound HCl (Salt) | Rationale & Implications |

| Molecular Formula | C₁₂H₁₆N₂O₂[1][2][3] | C₁₂H₁₇ClN₂O₂[4] | The addition of HCl increases molecular weight and alters solubility. |

| Molecular Weight | 220.27 g/mol [1][2] | 256.73 g/mol [4] | Accurate mass is critical for reaction stoichiometry and analytical characterization. |

| Appearance | Typically a solid; may be an oil or solid depending on purity.[1] | Crystalline solid. | The salt form is generally more crystalline and stable for long-term storage. |

| Solubility | Soluble in many organic solvents.[1] | Soluble in water and alcohols. | Salt formation enhances aqueous solubility, which can be advantageous for certain reaction conditions or purification steps. |

| Storage | Store in a cool, dry, dark place under inert atmosphere; 2-8°C recommended.[2] | Store at room temperature, sealed and dry.[4] | The free base can be sensitive to air and moisture, necessitating more stringent storage conditions. |

Mandatory Visualization: Chemical Structure

Caption: 2D structure of the title compound.

Synthesis Strategies: A Comparative Analysis

The synthesis of enantiomerically pure (3R)-aminopyrrolidine derivatives is a well-trodden path in organic chemistry, driven by their prevalence in bioactive molecules. The choice of synthetic route is a strategic decision based on factors like cost, scalability, available starting materials, and desired enantiomeric purity.

| Synthetic Route | Common Starting Material(s) | Key Transformation(s) | Expertise & Experience Insights |

| Chiral Pool Synthesis | (S)-3-Hydroxypyrrolidine | 1. Cbz Protection 2. Mesylation (activation of -OH) 3. Azide displacement (Sₙ2) 4. Reduction of azide | This is a robust and reliable method. The key is the Sₙ2 displacement of the mesylate by an azide anion, which proceeds with a complete inversion of stereochemistry. This guarantees the R-configuration at C3 from the S-configured starting alcohol. The use of azide is highly efficient but requires careful handling due to its potential explosiveness. |

| Reductive Amination | 1-Benzyl-3-pyrrolidinone | Asymmetric reductive amination or resolution after racemic synthesis. | While seemingly direct, achieving high enantioselectivity can be challenging and often requires expensive chiral catalysts and extensive optimization. An alternative is racemic synthesis followed by chiral resolution with an agent like tartaric acid, which can be effective but limits theoretical yield to 50% per cycle without racemization and recycling of the unwanted enantiomer.[5] |

| Curtius Rearrangement | 1-Benzylpyrrolidine-3-carboxylic acid hydrazide | Diazotization followed by thermal rearrangement to an isocyanate and subsequent hydrolysis. | This method offers a pathway from carboxylic acid derivatives. A notable advantage is that it can be performed in aqueous conditions, which is beneficial for large-scale, environmentally friendlier processes.[6] |

Mandatory Visualization: Synthetic Workflow Diagram

Caption: Chiral pool synthesis workflow from (S)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis via Chiral Inversion

This protocol is a self-validating system adapted from established methodologies, ensuring high enantiomeric purity through a stereochemically defined pathway.[7]

Objective: To synthesize Benzyl (R)-3-aminopyrrolidine-1-carboxylate from Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.

Part A: Synthesis of Benzyl (S)-3-methanesulfonyloxypyrrolidine-1-carboxylate (Mesylate Intermediate)

-

Dissolution: Dissolve Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in ethyl acetate at room temperature under an inert atmosphere (e.g., Argon).

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. Ethyl acetate is a suitable solvent that is easily removed later.

-

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Causality: Mesylation is an exothermic reaction. Cooling is critical to control the reaction rate and prevent side reactions.

-

-

Mesylation: Add a solution of mesyl chloride (1.2 equivalents) in ethyl acetate dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic phase, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted reagents, purifying the desired mesylate.

-

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Part B: Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

-

Azide Displacement: Dissolve the crude mesylate from Part A in a polar aprotic solvent like DMF. Add sodium azide (1.5-2.0 equivalents).

-

Heating: Heat the reaction mixture to 80-90°C and stir for several hours. Monitor the reaction by TLC.

-

Causality: This is the key Sₙ2 inversion step. Heating is required to overcome the activation energy for the displacement. DMF is an excellent solvent for this type of reaction.

-

-

Intermediate Isolation & Reduction: After cooling, the azide intermediate can be isolated via aqueous work-up. However, a more streamlined approach is to reduce it directly. A common method is Staudinger reduction (using triphenylphosphine followed by water) or, more frequently, catalytic hydrogenation.

-

Catalytic Hydrogenation: Dilute the reaction mixture containing the azide intermediate with a solvent like methanol or ethanol. Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the azide is fully converted to the amine.

-

Trustworthiness: This reduction is clean and high-yielding. The progress can be monitored by the cessation of hydrogen uptake. Crucially, care must be taken not to over-reduce, as prolonged exposure to H₂/Pd-C can cleave the Cbz protecting group.

-

-

Final Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[8] The specific (3R)-amino substitution pattern is critical for establishing key interactions—such as hydrogen bonds—with biological targets.

Key Therapeutic Areas:

-

DPP-4 Inhibitors (Antidiabetics): The 3-aminopyrrolidine core is a cornerstone of many gliptin drugs used to treat type 2 diabetes. The amine group typically interacts with key glutamic acid residues in the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme.[5]

-

Muscarinic Receptor Antagonists: These compounds are used for treating conditions like overactive bladder and COPD. The chiral amine can play a role in achieving selectivity for specific muscarinic receptor subtypes.[5]

-

Antiviral and Anticancer Agents: The rigid, three-dimensional structure of the pyrrolidine ring allows it to serve as a versatile scaffold for presenting functional groups in a precise spatial orientation, enabling potent and selective interactions with viral enzymes or cancer-related proteins.

Mandatory Visualization: Role as a Pharmaceutical Building Block

Caption: Logical workflow from building block to therapeutic classes.

References

- Benzyl (R)-3-aminopyrrolidine-1-carboxylate hydrochloride. Shaanxi Lighte Optoelectronics Material Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNsN18Q5YzEifMcnbm2bArmfuU6ukXdWkV3pnBcUBdRz3_thFdEeSjaRiERdyOnq2Gj5L4xfr_vKrdvqF6ggrSgkE0GC8Mg9iTCVqLWtXfQbD7jHe6MfeSuVQ8P9Ij]

- (R)-Benzyl-3-Aminopyrrolidine-1-Carboxylate | Structure, Uses, Safety. Global Substance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeo5DOqakLSHBc4uZA5Pg0P80-Soj3RinW5C0z_1_2orMZ0hGJ4QDIrSnM-BGbhdVbmJlBV3fbjfbwyM2UnCjgkzGxf3YICq2KwTb7AkOcmVvHhC3Yo3xfrdC8TrJ3ilCp_zZFlzl5dvPdkvArkCJbD4J0MePAK3EGspp3iSMP01S2wQDSyMzt3EcvjTCgr6gIbhXLsV4vK9h_fmfsl4g3aduyoyNNwbix7zeH4tA=]

- (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45072657]

- Benzyl 3-aminopyrrolidine-1-carboxylate. BLD Pharm. [URL: https://www.bldpharm.com/products/185057-50-5.html]

- BENZYL 3-AMINOPYRROLIDINE-1-CARBOXYLATE. VSNCHEM. [URL: http://www.vsnchem.com/products/VP60237.html]

- Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office, EP 1138672 A1. [URL: https://data.epo.org/publication-server/document?i=EP1138672A1&pn=EP1138672&ki=A1]

- 1-Benzyl-3-aminopyrrolidine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2756613]

- Benzyl 3-aMinopyrrolidine-1-carboxylate hydrochloride. Alchem Pharmtech, Inc. [URL: https://www.alchempharmtech.com/product/1159822-27-1]

- 1-Benzyl-3-aminopyrrolidine 95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/675814]

- A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. Benchchem. [URL: https://www.benchchem.com/technical-center/synthesis-of-s-1-benzyl-3-aminopyrrolidine]

- A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Request PDF, ResearchGate. [URL: https://www.researchgate.net/publication/236009852_A_convenient_route_to_1-benzyl_3-aminopyrrolidine_and_3-aminopiperidine]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4881]

- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/10/54]

- This compound. ChemBK. [URL: https://www.chembk.com/en/chem/benzyl-(3R)

- Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S). Google Patents, CN102603592A. [URL: https://patents.google.

Sources

- 1. (R)-Benzyl-3-Aminopyrrolidine-1-Carboxylate | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 2. 185057-50-5|Benzyl 3-aminopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. BENZYL 3-AMINOPYRROLIDINE-1-CARBOXYLATE | VSNCHEM [vsnchem.com]

- 4. Benzyl (R)-3-aminopyrrolidine-1-carboxylate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 5. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (3R)-3-aminopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. Its stereodefined structure serves as a crucial building block for the synthesis of a wide array of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, thermal properties, and spectroscopic profile. The causality behind experimental choices for determining these properties is elucidated, and detailed, self-validating protocols are presented to ensure technical accuracy and reproducibility.

Chemical Identity and Structural Elucidation

This compound is an organic compound featuring a pyrrolidine ring, a primary amine, and a benzyl carbamate protecting group. The "(3R)" designation specifies the stereochemistry at the chiral center of the pyrrolidine ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 122536-73-6 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Canonical SMILES | C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 | N/A |

| InChI Key | FPXJNSKAXZNWMQ-LLVKDONJSA-N | [1] |

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and processing.

Appearance and Physical State

This compound typically presents as a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.[2] The physical form can be influenced by the purity of the substance.

Melting and Boiling Points

There is a notable discrepancy in the reported melting point of this compound, which may be attributable to differences in purity or the presence of the free base versus a salt form. One source indicates a melting point in the range of 60-66 °C, while another reports a much higher melting point of 310-316 °C.[2][4] The latter is more likely associated with a salt form or decomposition. For clarity and accuracy, experimental determination using a calibrated melting point apparatus is strongly recommended.

The boiling point has been reported as 315 °C.[1][2]

Table 2: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | 310-316 °C (Discrepancy noted) | [2][4] |

| Boiling Point | 315 °C | [1][2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

Density and Refractive Index

The density and refractive index are important for quality control and characterization.

Table 3: Physical Constants of this compound

| Property | Value | Source |

| Density | 1.155 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.548 | [1][2] |

Solubility Profile

The solubility of a drug candidate or intermediate is a critical determinant of its bioavailability and ease of formulation. This compound exhibits good solubility in many organic solvents and low solubility in water.

A comprehensive understanding of its solubility in various solvent systems is essential for its application in organic synthesis and purification processes.

Experimental Determination of Solubility

A standardized method for determining solubility involves the shake-flask method.

Protocol 1: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Caption: Workflow for solubility determination.

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets. The primary amine in the pyrrolidine ring is the main basic center in this molecule.

Experimental Determination of pKa

Potentiometric titration is a classic and reliable method for pKa determination.

Protocol 2: Potentiometric Titration for pKa Determination

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the solution in a thermostatted vessel and immerse the pH electrode and the tip of a burette containing a standardized titrant (e.g., HCl for a basic compound).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first and second derivatives of the curve.

Caption: Workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While specific spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: Expect signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic protons (~5.1 ppm), and the protons of the pyrrolidine ring and the primary amine.

-

¹³C NMR: Expect signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons (127-137 ppm), the benzylic carbon (~67 ppm), and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 221.13. A characteristic fragmentation would be the loss of the benzyl group or the entire benzyloxycarbonyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:

-

N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=O stretch (carbamate): Around 1680-1700 cm⁻¹.

-

C-N stretch: Around 1000-1250 cm⁻¹.

Stability and Storage

For maintaining the integrity of this compound, it should be stored in a cool, dry place, away from direct sunlight and moisture.[2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if it is in liquid form. The compound is sensitive to air.[2]

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While some properties are well-documented, discrepancies in reported values, such as the melting point, highlight the importance of experimental verification. The provided protocols for determining solubility and pKa offer a framework for obtaining reliable and reproducible data. A comprehensive understanding of these properties is essential for researchers and scientists to effectively utilize this versatile building block in the pursuit of novel therapeutics.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

- Jackson, G. P., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1624–1632.

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). Benzyl (R)-3-aminopyrrolidine-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (R)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-73-6 [chemicalbook.com]

- 3. BENZYL 3-AMINOPYRROLIDINE-1-CARBOXYLATE | VSNCHEM [vsnchem.com]

- 4. (R)-(-)-3-Amino-1-(benzyloxycarbonyl)pyrrolidine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. 79286-79-6 CAS MSDS (3-Aminopyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

benzyl (3R)-3-aminopyrrolidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Benzyl (3R)-3-aminopyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its stereochemically defined structure, featuring a pyrrolidine core, is integral to the efficacy and safety of numerous therapeutic agents.[1] The precise confirmation of its three-dimensional structure is not merely an academic exercise but a critical quality attribute that dictates its utility in asymmetric synthesis. This guide provides a comprehensive, in-depth exploration of the multi-technique analytical workflow required for the unambiguous structure elucidation and stereochemical confirmation of this molecule. We will delve into the causality behind experimental choices, presenting field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Molecular Architecture and Chemical Identity

Before delving into the analytical methodologies, it is essential to understand the fundamental structure of the target compound.

-

Chemical Name: this compound

-

Synonyms: (R)-1-Cbz-3-aminopyrrolidine, (R)-N-Cbz-3-aminopyrrolidine

-

Molecular Formula: C₁₂H₁₆N₂O₂[2]

-

Molecular Weight: 220.27 g/mol [2]

The molecule's architecture consists of three key components:

-

A five-membered saturated heterocycle: the pyrrolidine ring .

-

A primary amine (-NH₂) at the C3 position, which is the chiral center .

-

A benzyloxycarbonyl (Cbz or Z) group protecting the pyrrolidine nitrogen, which functions as a carbamate.

The Cbz group is a common amine protecting group in organic synthesis, known for its stability under various conditions and its clean removal via catalytic hydrogenation.[3] Its presence is crucial for modulating the reactivity of the pyrrolidine nitrogen during synthetic transformations.

The Analytical Gauntlet: A Multi-Pronged Approach to Elucidation

A single analytical technique is insufficient to fully characterize a chiral molecule. A validated, orthogonal approach is required to confirm connectivity, molecular weight, functional groups, and, most critically, absolute stereochemistry. The logical flow of this process ensures that each subsequent experiment builds upon the data of the last, creating a self-validating system.

Caption: Workflow for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous assignment of all atoms.

¹H NMR Spectroscopy

The proton NMR spectrum confirms the presence of all distinct proton environments. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical; deuterated chloroform is common, but DMSO-d₆ can be useful for better resolution of the N-H protons.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

|---|---|---|---|---|

| ~7.35 | m | 5H | Ar-H (Phenyl) | Protons on the electron-deficient aromatic ring are deshielded. |

| ~5.12 | s | 2H | -O-CH₂ -Ph | Protons are adjacent to an electronegative oxygen and the aromatic ring. |

| ~3.6-3.1 | m | 5H | Pyrrolidine Ring Protons | Complex, overlapping multiplets due to diastereotopic nature and coupling. |

| ~1.9-1.7 | m | 2H | Pyrrolidine Ring Protons | Aliphatic protons on the pyrrolidine ring. |

| ~1.60 | br s | 2H | -NH₂ | Amine protons are exchangeable; often appear as a broad singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~154.8 | C =O (Carbamate) | The carbonyl carbon is highly deshielded due to the two adjacent oxygen and nitrogen atoms. |

| ~136.9 | Ar-C (Quaternary) | The ipso-carbon of the benzyl group. |

| ~128.5, 128.0, 127.8 | Ar-C H | Aromatic carbons. |

| ~66.8 | -O-C H₂-Ph | Carbon attached to the carbamate oxygen. |

| ~51.0, 49.5, 46.5, 34.0 | Pyrrolidine Ring Carbons | Aliphatic carbons of the pyrrolidine ring, with varying shifts based on proximity to nitrogen atoms. |

2D NMR for Unambiguous Assignment

While 1D NMR provides the pieces, 2D NMR solves the puzzle.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming which protons are adjacent on the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for definitive assignment of the overlapping signals in the pyrrolidine region.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the confident determination of the molecular formula.

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

-

Expected Result (Positive Ion Mode):

-

[M+H]⁺: 221.1285 (Calculated for C₁₂H₁₇N₂O₂⁺)

-

-

Key Fragmentation Pathways: The primary fragmentation observed would be the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group, providing a strong indication of the Cbz protecting group's presence.

Chiral HPLC: Isolating and Identifying the (R)-Enantiomer

Confirming the (3R) absolute configuration is the most critical step. Chiral HPLC is the industry-standard technique for this purpose.[4] The fundamental principle is to create a chiral environment where the two enantiomers interact differently, leading to different retention times.

Caption: Principle of Direct Chiral HPLC Separation.

The Direct Method: Chiral Stationary Phases (CSPs)

This is the most efficient approach. It involves using a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are highly effective for separating a wide range of chiral compounds, including amines.[4]

Experimental Protocol: Direct Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based column such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is a proven choice for this class of compounds.[5][6]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). A small amount of an amine modifier (e.g., 0.1-0.2% triethylamine or diethylamine) is crucial to add to the mobile phase.[6]

-

Causality: The amine modifier is a competitive base that binds to residual acidic silanol groups on the silica support and interacts with the stationary phase. This prevents the basic analyte from tailing, resulting in sharp, symmetrical peaks and improved resolution.

-

-

Sample Preparation: Dissolve an authentic standard of the racemic compound and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Data Analysis: Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the test sample. The sample should show a single, sharp peak corresponding to the retention time of the desired (R)-enantiomer. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Corroborative Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3400 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| ~3030 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1690 | C=O Stretch | Carbamate |

| ~1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Amine/Carbamate |

Circular Dichroism (CD) Spectroscopy

For ultimate confidence in the absolute configuration, particularly in novel synthesis routes, CD spectroscopy provides powerful, albeit more complex, evidence. This technique measures the differential absorption of left and right-circularly polarized light by a chiral molecule. The resulting spectrum (a "Cotton effect") is a unique fingerprint of a specific enantiomer.[7] By comparing the experimentally measured CD spectrum to one that has been theoretically calculated for the (R)-configuration, the assignment can be independently confirmed.[8]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a case study in the principles of modern analytical chemistry. No single piece of data is sufficient on its own. Trustworthiness is achieved through the convergence of orthogonal techniques: NMR defines the atomic connectivity, mass spectrometry confirms the elemental composition, IR spectroscopy identifies the functional groups, and chiral HPLC, corroborated by CD spectroscopy, definitively assigns the absolute stereochemistry. This rigorous, self-validating workflow ensures that this critical chiral building block meets the exacting standards required for pharmaceutical research and development.

References

- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.

-

Absolute Structure of the Chiral Pyrrolidine Derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a Compound With Low Resonant Scattering. PubMed. Available at: [Link]

-

Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

- CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S). Google Patents.

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. (R)-Benzyl-3-Aminopyrrolidine-1-Carboxylate | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Benzyl (3R)-3-aminopyrrolidine-1-carboxylate: Safety, Handling, and Application

This technical guide provides an in-depth analysis of Benzyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS No: 122536-73-6), a chiral building block of significant interest to researchers and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes safety data with practical, field-proven insights to ensure both user safety and experimental integrity. We will explore the compound's hazard profile, its physicochemical properties, and its application in a common synthetic workflow, grounding all recommendations in established safety protocols and chemical principles.

Core Safety Profile: Hazard Identification and Classification

This compound is an organic intermediate that, while invaluable, possesses significant hazards that demand rigorous safety protocols. The hazard classifications reported by various suppliers can differ; therefore, as a matter of best practice, a conservative approach that assumes the highest reported level of hazard is recommended.

Data from multiple sources suggest classifications ranging from harmful and irritating to severely corrosive.[1][2][3][4] The related compound, 1-Benzyl-3-aminopyrrolidine, is explicitly classified as causing severe skin burns and eye damage.[3][4] Given the structural similarity, it is prudent to handle this compound with the same level of caution.

Table 1: GHS Hazard Classification Summary

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[3][4] |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2][5] |

| Skin Irritation | H315 | Warning | Causes skin irritation.[6][7] |

| Eye Irritation | H319 | Warning | Causes serious eye irritation.[6][7] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[6][7] |

Expert Insight: The presence of a primary amine and the overall molecular structure contribute to its basicity and reactivity, which is the underlying cause of its corrosive and irritant properties. The benzyl carbamate (Cbz) group is stable under many conditions, but the free amine is a potent nucleophile and base. Always assume the compound is corrosive and handle it accordingly.

Physicochemical Properties for Laboratory Use

Understanding the physical properties of a chemical is fundamental to its safe handling and effective use in experimental design.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][5][8] |

| Molecular Weight | 220.27 g/mol | [1][5][8] |

| Appearance | White to off-white crystalline solid | [1][8] |

| Melting Point | 310-316℃ | [1] |

| Boiling Point | 315°C | [1][2] |

| Density | ~1.155 g/mL at 25°C | [1][2] |

| Solubility | Low solubility in water; soluble in various organic solvents. | [1][8] |

| Sensitivity | Reported as "Air Sensitive" | [1][2] |

Scientist's Insights on Handling:

-

Solid Form: As a solid, the risk of inhaling vapors at room temperature is low. However, fine dust can be easily aerosolized during transfer. Weighing should always be performed in a chemical fume hood or a ventilated balance enclosure.

-

Air Sensitivity: The "air sensitive" designation likely pertains to potential degradation from moisture and carbon dioxide reacting with the primary amine.[1][2][8] To ensure the compound's integrity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[8]

-

Solubility: Its poor water solubility means that in case of a spill, water is ineffective for cleanup and may spread the material. Use an inert absorbent material and decontaminate the area with an appropriate organic solvent.

Standard Operating Protocol: Safe Handling and Storage

Adherence to a strict protocol is non-negotiable. The following workflow is designed to mitigate the risks associated with this compound.

Experimental Protocol: General Handling of this compound

-

Preparation and Engineering Controls:

-

Confirm a chemical fume hood is operational and has sufficient airflow.

-

Ensure a certified safety shower and eyewash station are accessible and unobstructed.[9]

-

Designate a specific area within the hood for handling this compound to contain potential contamination.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[3][7]

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Never wear latex gloves, as they offer poor protection against many organic chemicals.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Chemical Handling and Dispensing:

-

Before use, bring the container to room temperature inside a desiccator to prevent moisture condensation on the compound.

-

Perform all transfers and weighing of the solid exclusively within the chemical fume hood.[3]

-

Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before and after use.

-

Close the container tightly immediately after dispensing.

-

-

Storage:

Caption: Safe Handling Workflow for Corrosive Solids.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.

-

Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: The primary risk is a chemical burn. Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Eye Contact: This constitutes a severe medical emergency. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Transport to an emergency medical facility without delay.[3][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]

Application in Synthetic Chemistry: Cbz Deprotection

This compound is a protected chiral amine, meaning its most common use is as a precursor to other molecules after a deprotection step. The benzyl carbamate (Cbz) group is typically removed via catalytic hydrogenation, a process that requires its own set of safety considerations.

Experimental Protocol: Catalytic Hydrogenation to Yield (R)-3-Aminopyrrolidine

-

System Setup (Inert Atmosphere):

-

Assemble a flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar.

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

-

Reagent Addition:

-

In the fume hood, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Carefully add Palladium on carbon (Pd/C, 5-10 mol% catalyst loading) to the solution under a positive flow of inert gas. Causality: Pd/C is an excellent catalyst for hydrogenolysis but can be pyrophoric when dry and exposed to air, especially after use when saturated with hydrogen. Handling it as a slurry or under an inert atmosphere minimizes this risk.

-

-

Reaction Execution:

-

Seal the flask and purge the system multiple times by evacuating and backfilling, first with inert gas, and then with hydrogen gas (H₂).

-

Maintain a positive pressure of hydrogen (typically using a balloon or a hydrogenator apparatus) and stir the reaction vigorously. Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction rate.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Isolation:

-

Carefully vent the hydrogen gas from the reaction vessel and purge with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Critical Step: The Celite pad with the used catalyst must not be allowed to dry out on the filter paper, as it can ignite upon exposure to air. Quench the filter cake immediately with plenty of water before disposal.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminopyrrolidine, which can be purified further if necessary.

-

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. (R)-Benzyl-3-Aminopyrrolidine-1-Carboxylate | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 9. fishersci.com [fishersci.com]

The Indispensable Role of Chiral Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most vital structural motifs in medicinal chemistry. Its prevalence in FDA-approved drugs is not coincidental but is rooted in its unique stereochemical and physicochemical properties.[1][2] The inherent chirality and conformational flexibility of the pyrrolidine ring allow for a precise three-dimensional exploration of pharmacophore space, a critical factor in designing potent and selective therapeutics.[1] This guide provides an in-depth analysis of the chiral pyrrolidine scaffold, covering its strategic importance, asymmetric synthesis, its revolutionary role in organocatalysis, and its incorporation into successful therapeutic agents. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and detailed methodologies.

The Pyrrolidine Scaffold: A Privileged Motif in Drug Design

The pyrrolidine ring is a cornerstone of numerous biologically active natural products, alkaloids, and synthetic pharmaceuticals.[3][4][5] Its significance is multifaceted, stemming from a combination of structural and chemical attributes that are highly advantageous for drug design.

-

sp³-Rich Three-Dimensionality : In an era where drug candidates are often criticized for "flatness," the sp³-hybridized nature of the pyrrolidine ring provides essential three-dimensional complexity.[1][6] This non-planar structure is crucial for establishing specific, high-affinity interactions with complex biological targets like enzymes and receptors.

-

Conformational Flexibility ("Pseudorotation") : Saturated five-membered rings like pyrrolidine are not rigid. They exhibit a low-energy conformational flexibility known as pseudorotation, which allows the ring to adopt various "envelope" and "twist" conformations.[1] This dynamic behavior enables the molecule to adapt its shape to optimize binding within a protein's active site, a key factor for potency.

-

Inherent Chirality : The pyrrolidine scaffold can possess multiple stereocenters. Controlling this stereochemistry is paramount, as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities, potencies, and toxicity profiles.[1] The U.S. FDA has extensive guidelines on the development of stereoisomeric drugs, making enantioselective synthesis a critical requirement.[1]

-

Basic Nitrogen Atom : The secondary amine nitrogen atom imparts basicity to the scaffold.[1] This nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, forming a key salt bridge interaction with an acidic residue (e.g., aspartate or glutamate) in a biological target. Furthermore, this nitrogen serves as a convenient and privileged point for substitution, with a vast majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1][7]

Caption: Core attributes of the chiral pyrrolidine scaffold contributing to its role in drug design.

Asymmetric Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous sophisticated synthetic strategies. The choice of method depends on the desired substitution pattern, scalability, and available starting materials.

The Chiral Pool Approach

Nature provides an excellent starting point for chiral pyrrolidines. The amino acid (S)-proline is an abundant, inexpensive, and highly versatile chiral building block. A significant number of synthetic routes leverage proline and its derivatives, such as 4-hydroxyproline, to construct more complex pyrrolidine-containing targets.[5] This approach guarantees the introduction of a specific stereocenter from the outset.

Asymmetric Catalysis

Catalytic methods offer a more flexible and efficient route to a wider array of chiral pyrrolidines.

-

Organocatalysis : As will be discussed in detail in Section 3, chiral pyrrolidine derivatives are themselves exceptional organocatalysts for synthesizing other chiral molecules, including substituted pyrrolidines, via reactions like 1,3-dipolar cycloadditions.[1]

-

Biocatalysis : Engineered enzymes, such as cytochrome P450 variants, are emerging as powerful tools for constructing chiral N-heterocycles.[8] Recent work has demonstrated that evolved P411 enzymes can catalyze intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high efficiency and enantioselectivity.[8] This method offers a green and highly selective alternative to traditional chemical synthesis.

-

Transition Metal Catalysis : Methods like the Hofmann-Löffler-Freytag (HLF) reaction, which traditionally produce racemic pyrrolidines, have recently been rendered asymmetric through copper-catalyzed C-H amination strategies, providing rapid access to valuable chiral pyrrolines and pyrrolidines.[2]

Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene is a powerful and convergent method for constructing the pyrrolidine ring.[1] By using chiral catalysts or auxiliaries, this reaction can be controlled to produce highly substituted pyrrolidines with excellent regio- and stereoselectivity.[1]

Caption: Major synthetic pathways to enantiomerically enriched pyrrolidines.

The Revolution of Organocatalysis: Proline and its Derivatives

Perhaps the most profound impact of chiral pyrrolidines on chemical synthesis has been their role as organocatalysts. The discovery that the simple amino acid L-proline could catalyze asymmetric aldol reactions with high enantioselectivity sparked a revolution, earning the 2021 Nobel Prize in Chemistry.[9]

Mechanism of Action: Enamine and Iminium Catalysis

Proline and its derivatives operate through two primary catalytic cycles:

-

Enamine Catalysis : The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and attacks an electrophile (e.g., another aldehyde in an aldol reaction) from a sterically defined face, thereby controlling the stereochemistry of the new C-C bond.[10][11]

-

Iminium Catalysis : The catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack (e.g., in a Michael addition).[11]

The carboxylic acid group of proline often plays a crucial role by acting as a proton shuttle or participating in hydrogen bonding to orient the substrates within the transition state, further enhancing stereocontrol.[10][11]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Benzyl (3R)-3-aminopyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrrolidine motif is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity, three-dimensional character, and ability to present substituents in precise spatial orientations.[1][2][3] The inherent chirality of this scaffold is critical for achieving selective interactions with biological targets. This guide provides an in-depth technical overview of Benzyl (3R)-3-aminopyrrolidine-1-carboxylate, a versatile and commercially significant chiral building block. We will explore its synthesis, core reactivity, and strategic application in drug discovery, moving beyond simple procedural descriptions to explain the underlying chemical principles and rationale that guide its use in the laboratory. This document serves as a practical resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the (3R)-Aminopyrrolidine Scaffold

In the landscape of drug discovery, scaffolds that offer a favorable combination of physicochemical properties and synthetic accessibility are invaluable. The pyrrolidine ring, a five-membered saturated heterocycle, is one such scaffold.[2][3] Its non-planar, puckered conformations allow for the exploration of three-dimensional chemical space, a crucial factor in designing ligands with high affinity and selectivity for complex protein binding sites.

The introduction of an amino group at the 3-position creates a key vector for molecular elaboration. When this scaffold is resolved into a single enantiomer, such as the (3R) configuration, it enables exquisitely specific interactions with chiral biomolecules like enzymes and receptors. This compound emerges as an ideal starting material for several reasons:

-

Chiral Integrity: It provides the desired (3R) stereocenter in a highly pure form.

-

Orthogonal Protection: The pyrrolidine nitrogen is protected with a Carboxybenzyl (Cbz or Z) group, while the C3-amine is free. This allows for selective functionalization of the primary amine without interference from the ring nitrogen.

-

Stability and Handling: The Cbz group renders the compound a stable, often crystalline solid that is easy to handle and store, unlike the more volatile and reactive unprotected diamine.

This building block is a key component in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors and Factor Xa inhibitors.[1][4]

Physicochemical Properties and Quality Control

Accurate characterization and stringent quality control are paramount for ensuring reproducibility in synthetic campaigns.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | (3R)-3-Amino-1-Cbz-pyrrolidine, (R)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine | [6] |

| CAS Number | 185057-50-5 | [6][7] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [5][6] |

| Molecular Weight | 220.27 g/mol | [5][6] |

| Appearance | White to off-white solid or pale yellow oil | [5] |

| Chirality | (R)-configuration | [5] |

| Storage | Store at 2-8 °C under an inert atmosphere | [8] |

Quality Control: Ensuring Chiral Purity

The most critical quality attribute is the enantiomeric excess (e.e.), which verifies the purity of the (R)-enantiomer over its (S)-counterpart. The standard method for this determination is Chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind the Method: Chiral HPLC columns contain a stationary phase that is itself chiral. This chiral environment allows for differential interaction with the two enantiomers of the analyte. One enantiomer will form a more stable (lower energy) transient diastereomeric complex with the stationary phase, causing it to be retained longer on the column. This difference in retention time allows for their separation and quantification.

Typical Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

-

Additive: A small amount of a basic modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and prevent tailing by interacting with residual silanols on the silica support and ensuring the amine is in its free base form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the Cbz group).

-

Validation: The analysis should be run against a racemic standard (a 50:50 mixture of R and S enantiomers) to confirm peak identity and the column's ability to resolve the two enantiomers. A typical specification for this building block is >99% e.e.

Synthesis of the Chiral Building Block

Understanding the synthetic origin of the building block provides insight into potential impurities and cost drivers. The most common and industrially scalable route begins with a readily available chiral precursor, (S)-3-hydroxypyrrolidine, and proceeds via a stereochemical inversion.

Detailed Protocol for Synthesis from (S)-3-Hydroxypyrrolidine Hydrochloride: [9]

-

Step 1: Cbz Protection:

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride in water and cool to 0-5 °C in an ice bath.

-

Adjust the pH to ~10-11 using an aqueous base (e.g., 10% NaOH). The basic pH is necessary to deprotonate the pyrrolidine nitrogen, making it nucleophilic.

-

Add benzyl chloroformate dropwise while maintaining the basic pH. The deprotonated nitrogen attacks the electrophilic carbonyl carbon of the chloroformate.

-

Stir for several hours, allowing the reaction to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.

-

-

Step 2: Activation of the Hydroxyl Group:

-

Dissolve the product from Step 1 and a non-nucleophilic base (e.g., triethylamine, TEA) in an anhydrous solvent like ethyl acetate and cool to 0-5 °C.

-

Add methanesulfonyl chloride (MsCl) dropwise. The TEA neutralizes the HCl generated during the reaction, preventing side reactions. This step converts the poor hydroxyl leaving group into an excellent mesylate leaving group, priming the stereocenter for nucleophilic attack.

-

After stirring, wash the reaction mixture sequentially with dilute acid, bicarbonate solution, and brine to remove excess reagents and byproducts. Dry and concentrate to yield benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate.

-

-

Step 3: SN2 Displacement and Inversion:

-

Dissolve the mesylate in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and heat the mixture (e.g., to 80 °C). The azide anion acts as a potent nucleophile, attacking the carbon bearing the mesylate group from the backside.

-

Causality of Inversion: This backside attack is the cornerstone of the Sₙ2 mechanism and forces the stereochemistry at that center to invert, transforming the (S)-configuration into the (R)-configuration (a Walden inversion). This is the most critical step for establishing the correct final stereochemistry.

-

Work up by partitioning between water and an organic solvent to obtain benzyl (R)-3-azidopyrrolidine-1-carboxylate.

-

-

Step 4: Reduction of the Azide:

-

Dissolve the azide in an alcohol solvent like methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator). The palladium surface catalyzes the reduction of the azide to the primary amine, releasing nitrogen gas as the only byproduct. This method is exceptionally clean and efficient.

-

Filter off the catalyst through Celite and concentrate the filtrate to yield the final product, this compound, with high chemical and chiral purity.

-

Core Synthetic Applications and Methodologies

The utility of this building block stems from the predictable and high-yielding reactivity of its C3-primary amine.

N-Acylation (Amide Bond Formation)

This is one of the most common transformations, used to connect the pyrrolidine scaffold to a carboxylic acid-containing fragment.

Detailed Protocol for N-Acylation with an Acid Chloride: [10][11]

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or DIPEA in an anhydrous solvent (e.g., Dichloromethane (DCM) or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Addition of Acid Chloride: Add a solution of the desired acid chloride (1.1 eq.) in the same anhydrous solvent dropwise to the cooled amine solution.

-

Causality: The primary amine is the nucleophile. The acid chloride is a highly reactive electrophile. The base (TEA) is essential to scavenge the HCl that is generated as a byproduct. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions prevent the hydrolysis of the reactive acid chloride back to the carboxylic acid.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up:

-